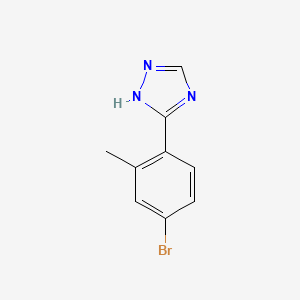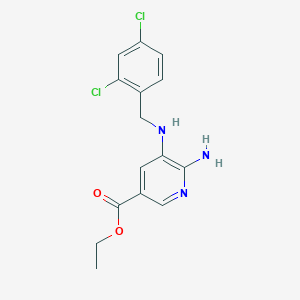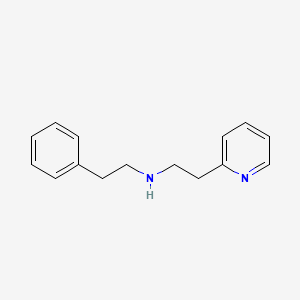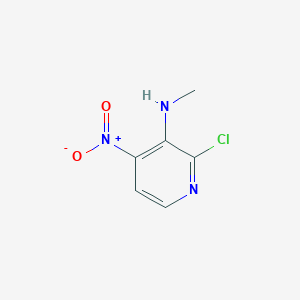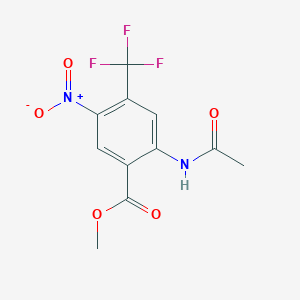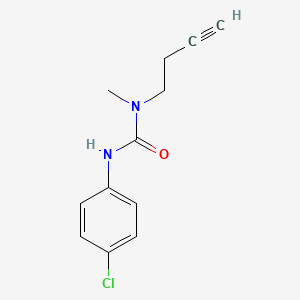
N-(3-Butynyl)-N'-(4-chlorophenyl)-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a butynyl group and a chlorophenyl group in its structure suggests potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” typically involves the reaction of a suitable isocyanate with an amine. One possible synthetic route is:
Starting Materials: 3-butynylamine, 4-chlorophenyl isocyanate, and methylamine.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, and at a controlled temperature (e.g., 0-25°C).
Procedure: The 3-butynylamine is first reacted with 4-chlorophenyl isocyanate to form an intermediate urea derivative. This intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” can undergo various chemical reactions, including:
Oxidation: The butynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from the butynyl group.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the butynyl and chlorophenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Butynyl)-N’-(4-chlorophenyl)urea
- N-(3-Butynyl)-N’-(4-methylphenyl)-N-methylurea
- N-(3-Butynyl)-N’-(4-chlorophenyl)-N-ethylurea
Uniqueness
“N-(3-Butynyl)-N’-(4-chlorophenyl)-N-methylurea” is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity. The butynyl group provides a site for further chemical modifications, while the chlorophenyl group may enhance its stability and interaction with biological targets.
Properties
CAS No. |
56247-81-5 |
|---|---|
Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
1-but-3-ynyl-3-(4-chlorophenyl)-1-methylurea |
InChI |
InChI=1S/C12H13ClN2O/c1-3-4-9-15(2)12(16)14-11-7-5-10(13)6-8-11/h1,5-8H,4,9H2,2H3,(H,14,16) |
InChI Key |
YXAIDEIOAVTHKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#C)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



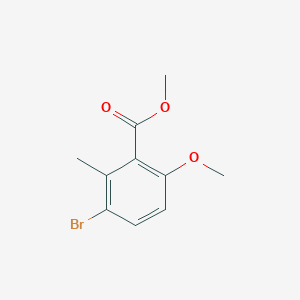
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
